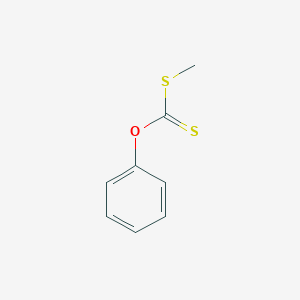
O-Phenyl methylsulfanylmethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Phenyl methylsulfanylmethanethioate, also known as PMST, is a chemical compound that has gained attention due to its potential application in scientific research. PMST belongs to the class of thiol reagents, which are widely used in various fields such as biochemistry, pharmacology, and organic synthesis.
Wirkmechanismus
O-Phenyl methylsulfanylmethanethioate reacts with thiol groups in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of O-Phenyl methylsulfanylmethanethioate and the sulfur atom of the thiol group. This reaction leads to the modification of the thiol group and can affect protein function and stability. The mechanism of action of O-Phenyl methylsulfanylmethanethioate is shown below:
Biochemische Und Physiologische Effekte
O-Phenyl methylsulfanylmethanethioate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and glutathione S-transferases. O-Phenyl methylsulfanylmethanethioate has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways. In addition, O-Phenyl methylsulfanylmethanethioate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments. It is a highly selective reagent that can selectively modify thiol groups in proteins and peptides. It is also easy to use and readily available. However, O-Phenyl methylsulfanylmethanethioate has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, O-Phenyl methylsulfanylmethanethioate may not be suitable for all types of proteins and peptides, and its use should be carefully evaluated on a case-by-case basis.
Zukünftige Richtungen
There are several future directions for the use of O-Phenyl methylsulfanylmethanethioate in scientific research. One area of interest is the development of new methods for the selective modification of thiol groups in proteins and peptides. This could involve the development of new reagents or the optimization of existing reagents such as O-Phenyl methylsulfanylmethanethioate. Another area of interest is the application of O-Phenyl methylsulfanylmethanethioate in the identification of new drug targets. O-Phenyl methylsulfanylmethanethioate has been used to identify potential drug targets in various diseases, and further research in this area could lead to the development of new therapies. Finally, the use of O-Phenyl methylsulfanylmethanethioate in the study of protein-protein interactions and signaling pathways is an area of active research, and further studies in this area could lead to a better understanding of protein function and disease mechanisms.
Conclusion
O-Phenyl methylsulfanylmethanethioate is a chemical compound that has gained attention due to its potential application in scientific research. O-Phenyl methylsulfanylmethanethioate is a highly selective reagent that can selectively modify thiol groups in proteins and peptides, and it has been used to study the structure and function of various proteins, identify potential drug targets, and study protein-protein interactions and signaling pathways. O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments, but its effects on protein function and stability can be difficult to predict. Future research in the development of new methods for the selective modification of thiol groups in proteins and peptides, the identification of new drug targets, and the study of protein-protein interactions and signaling pathways could lead to new therapies and a better understanding of disease mechanisms.
Synthesemethoden
O-Phenyl methylsulfanylmethanethioate can be synthesized by the reaction of phenylmethylsulfonyl chloride with sodium hydrosulfide in the presence of a catalyst such as copper(I) iodide. The reaction yields O-Phenyl methylsulfanylmethanethioate as a white crystalline solid with a melting point of 98-100°C. The chemical structure of O-Phenyl methylsulfanylmethanethioate is shown below:
Wissenschaftliche Forschungsanwendungen
O-Phenyl methylsulfanylmethanethioate has been widely used in scientific research due to its ability to selectively modify thiol groups in proteins and peptides. Thiol groups play a crucial role in protein function and structure, and their modification can lead to changes in protein activity and stability. O-Phenyl methylsulfanylmethanethioate has been used to study the structure and function of various proteins, including enzymes, antibodies, and receptors. O-Phenyl methylsulfanylmethanethioate has also been used as a tool to study protein-protein interactions and to identify potential drug targets.
Eigenschaften
CAS-Nummer |
13509-30-3 |
|---|---|
Produktname |
O-Phenyl methylsulfanylmethanethioate |
Molekularformel |
C8H8OS2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
Kanonische SMILES |
CSC(=S)OC1=CC=CC=C1 |
Synonyme |
Dithiocarbonic acid O-phenyl S-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





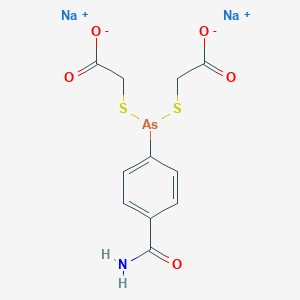
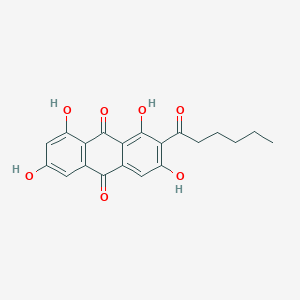

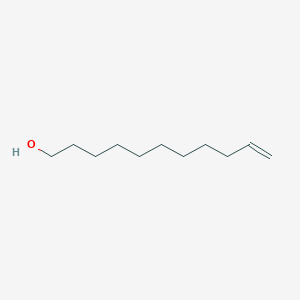
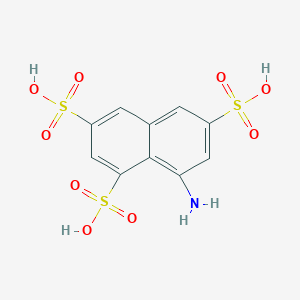
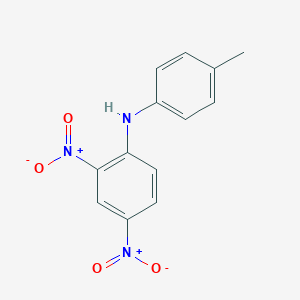
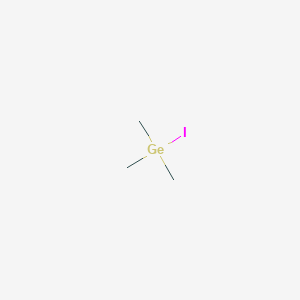
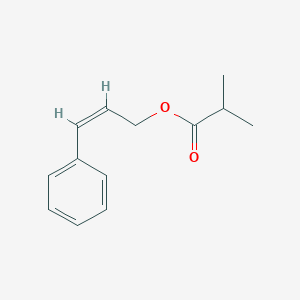
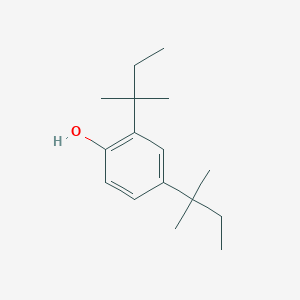
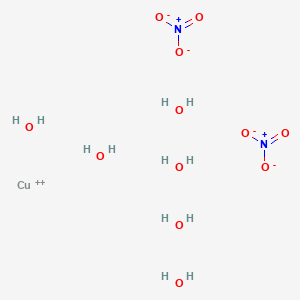
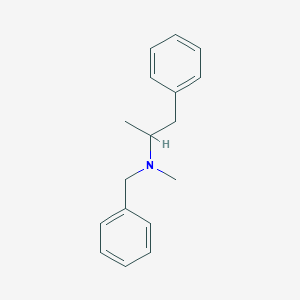
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)